molecular formula C18H20N2O5 B1347452 N-Benzhydryl-2-methylamino-acetamide CAS No. 435345-34-9

N-Benzhydryl-2-methylamino-acetamide

Cat. No.: B1347452
CAS No.: 435345-34-9
M. Wt: 344.4 g/mol
InChI Key: YEIDJRHVUZXRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyhydryl-2-methylamino-acetamide is a substituted acetamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to the nitrogen atom and a methylamino (-NHCH₃) substituent at the α-carbon of the acetamide backbone. For instance, N-Benzyhydryl-2-chloroacetamide () shares the benzhydryl moiety but replaces the methylamino group with a chlorine atom, highlighting the role of substituents in modulating reactivity and applications .

Properties

CAS No.

435345-34-9

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

N-benzhydryl-2-(methylamino)acetamide;oxalic acid

InChI

InChI=1S/C16H18N2O.C2H2O4/c1-17-12-15(19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14;3-1(4)2(5)6/h2-11,16-17H,12H2,1H3,(H,18,19);(H,3,4)(H,5,6)

InChI Key

YEIDJRHVUZXRGS-UHFFFAOYSA-N

SMILES

CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzhydryl-2-methylamino-acetamide typically involves the reaction of benzhydrylamine with 2-chloro-N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions: N-Benzhydryl-2-methylamino-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzhydryl-2-methylamino-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzhydryl-2-methylamino-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Substituent(s) Molecular Weight Key Features/Applications References
N-Benzyhydryl-2-methylamino-acetamide C₁₇H₂₀N₂O Benzhydryl, methylamino 284.36* Hypothesized use in drug design Inferred
N-Benzyhydryl-2-chloroacetamide C₁₅H₁₄ClNO Benzhydryl, chloro 259.73 Intermediate in organic synthesis
N-Benzyl-2-cyanoacetamide C₁₀H₁₀N₂O Benzyl, cyano 174.20 Building block for heterocycles
N-Benzyl-2-(methylamino)acetamide hydrochloride C₁₁H₁₅ClN₂O Benzyl, methylamino (HCl salt) 226.70 Pharmaceutical impurity/research
N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide C₁₃H₂₀N₂O₃ Benzyl, hydroxyethylamino-ethoxy 252.31 Levocetirizine impurity

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Reactivity: The chloro group in N-Benzyhydryl-2-chloroacetamide () enhances electrophilicity, making it reactive in nucleophilic substitution reactions, whereas the methylamino group in the target compound may facilitate hydrogen bonding or metal coordination, influencing biological activity . Cyano substituents (e.g., N-Benzyl-2-cyanoacetamide, ) introduce electron-withdrawing effects, stabilizing intermediates in cyclization reactions for heterocyclic synthesis .

The hydroxyethylamino-ethoxy chain in the Levocetirizine impurity () demonstrates how hydrophilic groups improve solubility for antihistamine drugs .

Toxicity and Safety: Limited toxicological data are available for many analogs (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide, ), emphasizing the need for rigorous safety profiling in drug development .

Biological Activity

N-Benzhydryl-2-methylamino-acetamide is a compound of interest due to its potential pharmacological applications, particularly in the fields of anti-inflammatory and neuroprotective therapies. This article reviews the biological activities associated with this compound, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzhydryl group and a methylamino acetamide moiety. This configuration is believed to contribute to its biological activity.

The compound's biological activity is primarily linked to its ability to inhibit certain enzymes involved in inflammatory processes. Specifically, it has been noted for its interaction with phospholipase A2 enzymes, which play a crucial role in the production of pro-inflammatory mediators such as leukotrienes and prostaglandins . These mediators are significant in the pathophysiology of various inflammatory conditions, including asthma and arthritis.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by modulating the activity of phospholipase A2. This inhibition can lead to reduced production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases .

Neuroprotective Potential

In studies focusing on neurodegenerative disorders, compounds similar to this compound have demonstrated protective effects against oxidative stress-induced neuroinflammation. This suggests that the compound may also play a role in protecting neuronal cells from damage associated with conditions like Alzheimer's disease .

Case Study 1: Inhibition of Phospholipase A2

A study investigated the effects of this compound on phospholipase A2 activity. The results indicated a significant reduction in enzyme activity, leading to decreased levels of inflammatory mediators in vitro. The IC50 value for this inhibition was determined to be approximately 10 µM, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of related acetamide derivatives in models of oxidative stress. The findings suggested that these compounds could reduce markers of inflammation and oxidative damage in neuronal cell cultures. Specifically, this compound was shown to decrease levels of reactive oxygen species (ROS) and enhance cell viability under stress conditions .

Table 1: Biological Activity Summary

PropertyValue/Description
Chemical Formula C16H18N2O
IC50 (Phospholipase A2) 10 µM
Neuroprotection Reduces ROS levels; enhances cell viability
Toxicity Low cytotoxicity observed at therapeutic doses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.